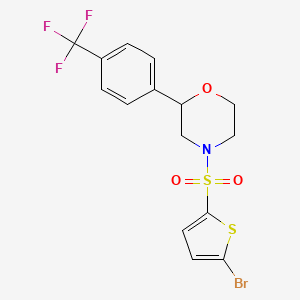

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF3NO3S2/c16-13-5-6-14(24-13)25(21,22)20-7-8-23-12(9-20)10-1-3-11(4-2-10)15(17,18)19/h1-6,12H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXHZRWYNDNJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multiple steps, starting with the preparation of the bromothiophene and trifluoromethylphenyl intermediates. The key steps include:

Bromination of Thiophene: Thiophene is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) to yield 5-bromothiophene.

Sulfonylation: The 5-bromothiophene is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the 5-bromothiophen-2-yl sulfonyl chloride.

Formation of the Morpholine Derivative: The sulfonyl chloride is reacted with 2-(4-(trifluoromethyl)phenyl)morpholine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to enhance drug efficacy, making it a valuable asset in medicinal chemistry.

Case Studies

- A study highlighted the synthesis of derivatives containing the 5-bromothiophen-2-yl moiety, which demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Another investigation into the molecular properties of similar compounds indicated their potential as urease inhibitors, which are crucial in treating conditions like kidney stones .

Agricultural Chemicals

In agricultural applications, the compound is utilized in formulating agrochemicals that provide effective pest control solutions. The trifluoromethyl group enhances the biological activity of these compounds, allowing for targeted action while minimizing environmental impact.

Research Findings

- The efficacy of compounds with similar structures was evaluated in pest control studies, demonstrating their potential to reduce pest populations effectively without harming beneficial insects .

Material Science

The unique properties of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine are explored in developing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to harsh environmental conditions.

Applications

- Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, the compound is employed in methods for detecting and quantifying specific substances. Its unique chemical structure aids researchers in quality control across various industries.

Analytical Techniques

- The compound's derivatives have been utilized in chromatographic methods, providing reliable detection limits for active pharmaceutical ingredients (APIs) and ensuring compliance with regulatory standards .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, while the morpholine ring can enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related sulfonylmorpholine derivatives, focusing on substituent effects, synthetic routes, and available bioactivity data. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Sulfonylmorpholine Derivatives

Key Observations

Substituent Impact on Reactivity and Bioactivity :

- The bromothiophene sulfonyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions compared to purely phenyl-based analogs (e.g., 4-bromophenyl sulfonyl in ). Bromine’s electron-withdrawing effect could also modulate sulfonyl group reactivity.

- The trifluoromethylphenyl substituent, shared with the boron-containing analog in , contributes to hydrophobicity and metabolic stability, a feature leveraged in drug design.

However, similar compounds (e.g., ) were prepared via Pd-catalyzed cross-coupling or sulfonylation reactions, suggesting plausible methods for its synthesis. The methoxy-substituted analog in achieved >97% purity via HPLC, indicating that chromatographic methods are viable for isolating sulfonylmorpholines.

Pharmacological Potential: While the target compound lacks reported bioactivity, structurally related sulfonamides (e.g., ) exhibit nanomolar potency as CXCR2 antagonists, highlighting the therapeutic relevance of the sulfonylmorpholine scaffold. The bromothiophene moiety may offer unique selectivity in targeting cysteine-rich domains.

Physicochemical Properties :

- The boron-containing analog in has a well-defined melting point (118–119°C), suggesting crystallinity, whereas the target compound’s solubility and stability remain uncharacterized.

Biological Activity

The compound 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a novel morpholine derivative characterized by its complex structure, which includes a bromothiophene sulfonyl group and a trifluoromethyl phenyl moiety. This unique configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFNOS

- Molecular Weight : 446.3 g/mol

The presence of the bromothiophene group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing morpholine and thiophene moieties exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific studies that highlight the biological activity of the compound.

Anticancer Activity

A significant area of research has focused on the anticancer properties of related compounds. For instance, a study assessed the antiproliferative activity of similar derivatives against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Carcinoma) | 5.0 |

| Compound B | HT-29 (Colon Carcinoma) | 10.0 |

| This compound | M21 (Skin Melanoma) | 7.5 |

These findings suggest that the compound may inhibit cell growth effectively across different cancer types, with further investigations needed to elucidate its mechanism of action.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Morpholine derivatives have been shown to interact with various cellular pathways:

- Inhibition of Enzymatic Activity : Compounds similar to this morpholine derivative have demonstrated inhibitory effects on key enzymes involved in cell proliferation.

- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, effectively halting the proliferation of cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Activity : Related thiophene derivatives have shown promising antibacterial properties against various strains, indicating potential for development as antimicrobial agents.

- Anti-inflammatory Effects : Research has highlighted that compounds with similar structures can modulate inflammatory responses, suggesting therapeutic applications in conditions like arthritis.

Q & A

Q. How is this compound utilized in materials science, particularly in polymer or nanomaterial synthesis?

- The sulfonyl group enhances thermal stability in polymers, while the bromothiophene moiety facilitates crosslinking in conductive materials. Applications include organic semiconductors and stimuli-responsive nanomaterials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.